molecular formula C11H24N2O2 B12980847 tert-Butyl (3-amino-2,2-dimethylbutyl)carbamate

tert-Butyl (3-amino-2,2-dimethylbutyl)carbamate

Cat. No.: B12980847
M. Wt: 216.32 g/mol
InChI Key: WKHKKUCVQXHKAW-UHFFFAOYSA-N
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Description

tert-Butyl (3-amino-2,2-dimethylbutyl)carbamate is a compound commonly used in organic synthesis, particularly as a protecting group for amines. The tert-butyl carbamate group is often referred to as the Boc (tert-butoxycarbonyl) group, which is widely used due to its stability under basic conditions and its ease of removal under acidic conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (3-amino-2,2-dimethylbutyl)carbamate typically involves the reaction of tert-butyl chloroformate with the corresponding amine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:

R-NH2+(CH3)3COC(O)ClR-NHCOO(CH3)3+HCl\text{R-NH}_2 + \text{(CH}_3\text{)}_3\text{COC(O)Cl} \rightarrow \text{R-NHCOO(CH}_3\text{)}_3 + \text{HCl} R-NH2​+(CH3​)3​COC(O)Cl→R-NHCOO(CH3​)3​+HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, leading to higher purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3-amino-2,2-dimethylbutyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl (3-amino-2,2-dimethylbutyl)carbamate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-Butyl (3-amino-2,2-dimethylbutyl)carbamate involves the protection of amine groups through the formation of a stable carbamate linkage. The Boc group stabilizes the amine, preventing it from participating in unwanted side reactions. The Boc group can be selectively removed under acidic conditions, allowing for the controlled release of the free amine .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl carbamate
  • N-Boc-3-amino-1,2-propanediol
  • tert-Butyl (2,3-dihydroxypropyl)carbamate

Uniqueness

tert-Butyl (3-amino-2,2-dimethylbutyl)carbamate is unique due to its specific structure, which provides steric hindrance and stability to the protected amine. This makes it particularly useful in complex synthetic routes where selective protection and deprotection are required .

Properties

Molecular Formula

C11H24N2O2

Molecular Weight

216.32 g/mol

IUPAC Name

tert-butyl N-(3-amino-2,2-dimethylbutyl)carbamate

InChI

InChI=1S/C11H24N2O2/c1-8(12)11(5,6)7-13-9(14)15-10(2,3)4/h8H,7,12H2,1-6H3,(H,13,14)

InChI Key

WKHKKUCVQXHKAW-UHFFFAOYSA-N

Canonical SMILES

CC(C(C)(C)CNC(=O)OC(C)(C)C)N

Origin of Product

United States

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